DPI 201-106

Cardiovascular Pharmacology Sodium Channel Modulation Positive Inotropy

DPI 201-106 (SDZ 201106, CAS 97730-95-5) is a diphenylpiperazinylindole derivative that functions as a positive inotropic agent with a synergistic sarcolemmal and intracellular mechanism of action. The racemic compound was developed as the first synthetic organic molecule demonstrating cardioselective modulation of voltage-gated sodium channels (VGSCs), resulting in positive inotropic effects.

Molecular Formula C29H30N4O2
Molecular Weight 466.6 g/mol
CAS No. 97730-95-5
Cat. No. B163062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDPI 201-106
CAS97730-95-5
Synonyms1H-Indole-2-carbonitrile, 4-(3-(4-(diphenylmethyl)-1-piperazinyl)-2-hydroxypropoxy)-, (+-)-
4-(3-(4-diphenylmethyl-1-piperazinyl)-2-hydroxypropoxy)-1H-indole-2-carbonitrile
DPI 201-106
DPI 201106
DPI--201106
DPI-201-106
DPI201106
Molecular FormulaC29H30N4O2
Molecular Weight466.6 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC(COC2=CC=CC3=C2C=C(N3)C#N)O)C(C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C29H30N4O2/c30-19-24-18-26-27(31-24)12-7-13-28(26)35-21-25(34)20-32-14-16-33(17-15-32)29(22-8-3-1-4-9-22)23-10-5-2-6-11-23/h1-13,18,25,29,31,34H,14-17,20-21H2
InChIKeyBYBYHCOEAFHGJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

DPI 201-106 (CAS 97730-95-5) Cardiotonic Procurement Guide: Dual Mechanism and Enantiomer-Selective Activity Profile


DPI 201-106 (SDZ 201106, CAS 97730-95-5) is a diphenylpiperazinylindole derivative that functions as a positive inotropic agent with a synergistic sarcolemmal and intracellular mechanism of action . The racemic compound was developed as the first synthetic organic molecule demonstrating cardioselective modulation of voltage-gated sodium channels (VGSCs), resulting in positive inotropic effects [1]. The compound prolongs the open state of cardiac Na⁺ channels, leading to increased intracellular Na⁺, enhanced reverse-mode Na⁺/Ca²⁺ exchange, and elevated intracellular Ca²⁺ availability for contraction [2]. Additionally, DPI 201-106 enhances myofilament sensitivity to calcium through a distinct intracellular mechanism [3].

DPI 201-106 Enantiomer-Specific Pharmacology: Why Racemic Substitution Cannot Be Assumed


Generic substitution of DPI 201-106 with alternative sodium channel modulators or other cardiotonic agents is scientifically unsupported due to enantiomer-specific pharmacology and species-dependent efficacy profiles. The racemic mixture (±)-DPI 201-106 comprises functionally distinct S(-) and R(+) enantiomers: S(-)-DPI increases peak Na⁺ current, slows inactivation kinetics, and produces positive inotropic effects, whereas R(+)-DPI reduces peak Na⁺ current and blocks channel activity [1]. In conscious dogs, only the S(-) enantiomer reproduced the positive inotropic effects of the racemate, while R(+)-DPI decreased stroke volume [2]. Furthermore, DPI 201-106 binds to a distinct site on the VGSC α-subunit that is separate from sites 2 and 3 targeted by natural toxins such as veratridine and ATX II [3]. These stereoselective and site-specific properties preclude simple substitution with other Na⁺ channel modulators or racemic mixtures of unknown enantiomeric composition.

DPI 201-106 Quantitative Differentiation Evidence: Comparative Efficacy, Enantiomer Selectivity, and Receptor Pharmacology


DPI 201-106 vs. BDF 9148: Comparative Inotropic Potency in Atrial Preparations Across Three Species

In direct head-to-head comparison across guinea-pig, rat, and human atrial preparations, the sodium channel modulator BDF 9148 exhibited approximately 10-fold greater potency than DPI 201-106 in producing positive inotropic effects [1]. The S-enantiomers of both compounds mirrored this potency difference, while R-enantiomers showed no inhibitory effect on the action of S-enantiomers, indicating non-competitive binding interactions [1].

Cardiovascular Pharmacology Sodium Channel Modulation Positive Inotropy

DPI 201-106 vs. BDF 9148: Differential Action Potential Prolongation in Guinea Pig Myocardium

In direct comparative electrophysiological studies of guinea pig papillary muscle, DPI 201-106 produced significantly greater prolongation of action potential duration (APD) compared to BDF 9148, despite BDF 9148 being more potent for increasing force of contraction [1]. This dissociation between inotropic potency and APD prolongation was species-specific: in rat myocardium, DPI 201-106 did not prolong APD to a greater degree than BDF 9148 [1].

Cardiac Electrophysiology Action Potential Duration Sodium Channel Pharmacology

DPI 201-106 Enantiomers: S(-) Agonist vs. R(+) Antagonist Functional Divergence

Whole-cell voltage-clamp recordings in cultured fetal rat ventricular myocytes revealed functionally opposing effects of DPI 201-106 enantiomers. S(-)-DPI produced maximal slowing of Na⁺ current inactivation at 3 µM without reducing peak inward sodium current (INa), while R(+)-DPI reduced INa by 35% at 3 µM without affecting inactivation kinetics [1]. At 10 µM, R(+)-DPI produced further INa reduction, whereas S(-)-DPI did not reduce INa even at 3 µM [1]. The two enantiomers demonstrated allosteric coupling: R(+)-DPI reduced INa more effectively (51% reduction) in the presence of S(-)-DPI-modified open channels compared to resting channels (35% reduction) [1].

Stereoselective Pharmacology Sodium Channel Modulation Enantiomer Differentiation

DPI 201-106 vs. Veratridine and ATX II: Distinct Sodium Channel Binding Site and Allosteric Interactions

Competitive and allosteric interaction studies in guinea-pig papillary muscles demonstrated that S-DPI binds to a sodium channel site distinct from those recognized by the natural toxins veratridine and ATX II (sea anemone toxin) [1]. S-DPI greatly accelerated and potentiated the APD-prolonging effect of veratridine, while veratridine reciprocally increased S-DPI efficacy but decreased its potency approximately 4-fold [1]. All effects were tetrodotoxin (TTX)-sensitive, confirming sodium channel-mediated mechanisms [1]. These findings establish that DPI 201-106 occupies a unique, allosterically coupled receptor site on the cardiac sodium channel.

Sodium Channel Pharmacology Allosteric Modulation Receptor Binding Site

DPI 201-106 Species-Specific Inotropic Response: Rat vs. Guinea Pig Differential Efficacy

Direct comparative studies in isolated hearts revealed that DPI 201-106 produces greater positive inotropic effects in rat hearts than in guinea pig hearts, a pattern shared with the sodium channel agonist veratridine but distinct from the adenylate cyclase stimulant forskolin [1]. In both species, the inotropic response to DPI 201-106 and veratridine—but not forskolin—was reversed by tetrodotoxin (TTX), confirming sodium channel-mediated mechanism [1].

Species Selectivity Positive Inotropy Excitation-Contraction Coupling

DPI 201-106 Clinical Hemodynamic Efficacy: Dose-Dependent Cardiac Index Improvement in Severe Heart Failure

In a double-blind, randomized, placebo-controlled clinical trial in patients with severe congestive heart failure (n=15), single oral doses of DPI 201-106 (80 and 100 mg) produced dose-dependent hemodynamic improvements [1]. Cardiac index increased by 25% from baseline (p=0.016), left ventricular stroke work index increased by 24% (p=0.018), and left ventricular stroke volume index increased by 32% (p=0.005) [1]. QTc interval prolonged by 7% (p=0.009), with positive correlation between QTc interval and DPI plasma levels (r=0.64, p=0.0001) [1].

Clinical Pharmacology Hemodynamics Congestive Heart Failure

DPI 201-106 Procurement-Critical Applications: Sodium Channel Pharmacology and Heart Failure Research


Sodium Channel Modulator Comparator Studies: BDF 9148 Potency Benchmarking

DPI 201-106 serves as the parent compound reference for evaluating novel sodium channel modulators such as BDF 9148, which demonstrates approximately 10-fold greater inotropic potency across guinea-pig, rat, and human atrial preparations [1]. Researchers characterizing structure-activity relationships of diphenylpiperazinylindole derivatives should procure DPI 201-106 as the essential baseline comparator against which improved potency or modified electrophysiological profiles are measured.

Enantiomer-Specific Sodium Channel Pharmacology Research

The functional divergence between S(-)-DPI (agonist; slows inactivation without reducing peak INa) and R(+)-DPI (antagonist; reduces INa by 35–51%) makes the individual enantiomers essential tools for stereoselective sodium channel investigations [1]. Procurement of enantiomerically pure forms is critical for studies requiring defined sodium channel activation or blockade, and for validating the stereochemical purity of racemic DPI 201-106 batches.

Synthetic Sodium Channel Modulator Binding Site Characterization

DPI 201-106 occupies a unique binding site on the VGSC α-subunit that is distinct from sites 2 and 3 targeted by veratridine and ATX II, as demonstrated by allosteric interaction studies and species-specific lack of effect in cattle trabecular muscle [1]. This distinct pharmacology supports the use of DPI 201-106 as a selective probe for mapping synthetic modulator binding domains and for developing site-specific VGSC ligands [2].

Preclinical-to-Clinical Translational Heart Failure Research

DPI 201-106 has established clinical hemodynamic validation in severe congestive heart failure patients, with documented 25% cardiac index increase, 32% stroke volume index increase, and positive plasma concentration-response correlations (r=0.64 for QTc) [1]. This clinical evidence base supports DPI 201-106 as a reference compound for translational cardiovascular research programs requiring compounds with demonstrated human efficacy and well-characterized pharmacokinetic-pharmacodynamic relationships.

Species-Dependent Cardiac Pharmacology Model Development

DPI 201-106 exhibits greater positive inotropic efficacy in rat hearts compared to guinea pig hearts, a species-dependent profile shared with veratridine and mediated through sodium channel activation [1]. This differential species sensitivity makes DPI 201-106 a valuable tool for investigating interspecies variations in cardiac excitation-contraction coupling and for validating rodent models of heart failure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for DPI 201-106

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.